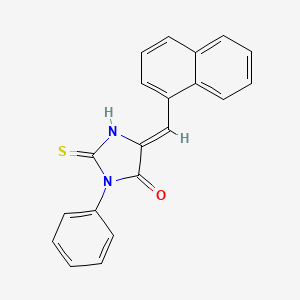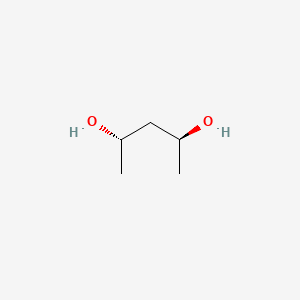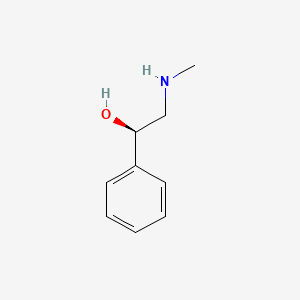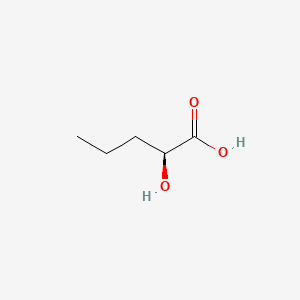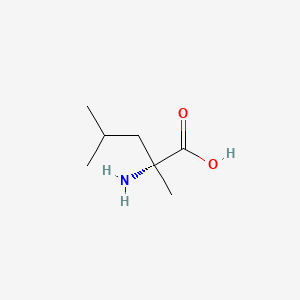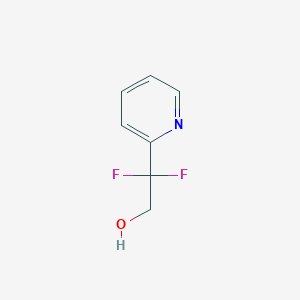
2,2-Difluoro-2-(pyridin-2-YL)ethanol
Descripción general
Descripción
“2,2-Difluoro-2-(pyridin-2-YL)ethanol” is a chemical compound with the CAS Number: 267875-65-0 . It has a molecular weight of 159.14 . The IUPAC name for this compound is 2,2-difluoro-2-(2-pyridinyl)ethanol .
Molecular Structure Analysis
The InChI code for “2,2-Difluoro-2-(pyridin-2-YL)ethanol” is 1S/C7H7F2NO/c8-7(9,5-11)6-3-1-2-4-10-6/h1-4,11H,5H2 . This code provides a standard way to encode the compound’s molecular structure.Physical And Chemical Properties Analysis
“2,2-Difluoro-2-(pyridin-2-YL)ethanol” is a solid at room temperature .Aplicaciones Científicas De Investigación
Application in Medicinal Chemistry
- Specific Scientific Field: Medicinal Chemistry
- Summary of the Application: “2,2-Difluoro-2-(pyridin-2-YL)ethanol” is used in the synthesis of novel heterocyclic compounds with potential biological activities . These compounds are evaluated against immortalized rat hepatic stellate cells (HSC-T6) for their anti-fibrotic activities .
- Methods of Application or Experimental Procedures: The specific methods of application or experimental procedures were not detailed in the source. However, it involves the design and synthesis of novel 2-(pyridin-2-yl) pyrimidine derivatives .
- Summary of Results or Outcomes: Fourteen compounds were found to present better anti-fibrotic activities than Pirfenidone and Bipy55′DC . Among them, compounds ethyl 6-(5-(p-tolylcarbamoyl)pyrimidin-2-yl)nicotinate (12m) and ethyl 6-(5-((3,4-difluorophenyl)carbamoyl)pyrimidin-2-yl)nicotinate (12q) show the best activities with IC50 values of 45.69 μM and 45.81 μM, respectively . These compounds effectively inhibited the expression of collagen, and the content of hydroxyproline in cell culture medium in vitro .
Application in Organic Synthesis
- Specific Scientific Field: Organic Synthesis
- Summary of the Application: “2,2-Difluoro-2-(pyridin-2-YL)ethanol” is used in the synthesis of various organic compounds . It is often used as a building block in the synthesis of more complex molecules .
- Methods of Application or Experimental Procedures: The specific methods of application or experimental procedures were not detailed in the source . However, it typically involves the use of this compound in various organic reactions .
- Summary of Results or Outcomes: The outcomes of these reactions can vary greatly depending on the specific reaction conditions and the other reactants used .
Application in Palladium-Catalyzed Reactions
- Specific Scientific Field: Organic Chemistry
- Summary of the Application: Derivatives of “2,2-Difluoro-2-(pyridin-2-YL)ethanol” react with aryl and alkenyl chlorides in palladium-catalyzed reactions . This results in the substitution of the chloro moieties with a 2-pyridylmethyl group .
- Methods of Application or Experimental Procedures: The specific methods of application or experimental procedures were not detailed in the source . However, it typically involves the use of this compound in palladium-catalyzed reactions .
- Summary of Results or Outcomes: The outcomes of these reactions can vary greatly depending on the specific reaction conditions and the other reactants used .
Application in Organic Synthesis
- Specific Scientific Field: Organic Synthesis
- Summary of the Application: “2,2-Difluoro-2-(pyridin-2-YL)ethanol” is used in the synthesis of various organic compounds . It is often used as a building block in the synthesis of more complex molecules .
- Methods of Application or Experimental Procedures: The specific methods of application or experimental procedures were not detailed in the source . However, it typically involves the use of this compound in various organic reactions .
- Summary of Results or Outcomes: The outcomes of these reactions can vary greatly depending on the specific reaction conditions and the other reactants used .
Application in Palladium-Catalyzed Reactions
- Specific Scientific Field: Organic Chemistry
- Summary of the Application: Derivatives of “2,2-Difluoro-2-(pyridin-2-YL)ethanol” react with aryl and alkenyl chlorides in palladium-catalyzed reactions . This results in the substitution of the chloro moieties with a 2-pyridylmethyl group .
- Methods of Application or Experimental Procedures: The specific methods of application or experimental procedures were not detailed in the source . However, it typically involves the use of this compound in palladium-catalyzed reactions .
- Summary of Results or Outcomes: The outcomes of these reactions can vary greatly depending on the specific reaction conditions and the other reactants used .
Application in the Synthesis of Substituted Carbamates
- Specific Scientific Field: Organic Chemistry
- Summary of the Application: “2,2-Difluoro-2-(pyridin-2-YL)ethanol” is used in the synthesis of N-pyridin-2-yl or N-quinolin-2-yl substituted carbamates . These carbamates feature electron-donating and electron-withdrawing groups in the azine rings and contain various primary, secondary, and even tertiary alkyl substituents at the oxygen atom .
- Methods of Application or Experimental Procedures: The specific methods of application or experimental procedures were not detailed in the source . However, it typically involves the use of this compound in various organic reactions .
- Summary of Results or Outcomes: The outcomes of these reactions can vary greatly depending on the specific reaction conditions and the other reactants used .
Safety And Hazards
The compound has been assigned the GHS05 and GHS07 pictograms, indicating that it is corrosive and harmful . The hazard statements associated with it are H302, H315, H318, H319, and H335, suggesting that it is harmful if swallowed, causes skin irritation, causes serious eye damage, causes serious eye irritation, and may cause respiratory irritation .
Propiedades
IUPAC Name |
2,2-difluoro-2-pyridin-2-ylethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7F2NO/c8-7(9,5-11)6-3-1-2-4-10-6/h1-4,11H,5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RTZZBUQTHNQTSR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)C(CO)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7F2NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00433096 | |
| Record name | 2,2-Difluoro-2-(pyridin-2-yl)ethan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00433096 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
159.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,2-Difluoro-2-(pyridin-2-YL)ethanol | |
CAS RN |
267875-65-0 | |
| Record name | 2,2-Difluoro-2-(pyridin-2-yl)ethan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00433096 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5,5,7,7-Tetramethyl-4-oxido-3-phenylfuro[3,4-e][1,2,4]triazin-4-ium](/img/structure/B1311102.png)


